4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid
Description
This compound features a fused [1,2,3]triazolo[1,5-a]pyrazine core, a carboxylic acid group at position 3, and a (tetrahydrofuran-2-yl)methyl substituent at position 5. The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used in click chemistry . Its tetrahydrofuran-derived substituent enhances solubility in polar solvents, while the carboxylic acid group contributes to hydrogen-bonding interactions, making it relevant for pharmaceutical and materials science applications .
Properties
Molecular Formula |
C11H14N4O4 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-oxo-5-(oxolan-2-ylmethyl)-6,7-dihydrotriazolo[1,5-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N4O4/c16-10-9-8(11(17)18)12-13-15(9)4-3-14(10)6-7-2-1-5-19-7/h7H,1-6H2,(H,17,18) |
InChI Key |
PDOGSSNAYPXIPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2CCN3C(=C(N=N3)C(=O)O)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable triazole intermediate, followed by the introduction of the tetrahydrofuran moiety through a series of nucleophilic substitution reactions. The final step often involves oxidation to form the oxo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Triazolo vs. Pyrazolo Pyrazine Derivatives
- Target Compound : The [1,2,3]triazolo[1,5-a]pyrazine core incorporates a triazole ring fused to a pyrazine ring. This structure is synthesized via CuAAC, ensuring regioselectivity and modular functionalization .
- Pyrazolo[1,5-a]pyrazine Derivatives : Compounds like 4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 941869-40-5) replace the triazole with a pyrazole ring. Pyrazolo derivatives often exhibit distinct electronic properties due to reduced nitrogen content, affecting binding affinity in biological systems .
Substituent Effects
Position 5 Modifications
- Target Compound : The (tetrahydrofuran-2-yl)methyl group introduces an oxygen-containing heterocycle, improving hydrophilicity and conformational flexibility .
- This substitution is critical in tuning pharmacokinetic properties .
- Fluorophenylmethyl Analog : Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 477845-46-8) incorporates a fluorine atom, which increases metabolic stability and electronegativity, favoring bioactivity in CNS-targeting drugs .
Functional Group Variations
- Carboxylic Acid vs.
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Position 5 Substituent | Functional Group | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| 4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid | Triazolo[1,5-a]pyrazine | (Tetrahydrofuran-2-yl)methyl | Carboxylic acid | C₁₂H₁₄N₄O₄ | 290.27 g/mol |
| Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate (CAS 1713462-94-2) | Triazolo[1,5-a]pyrazine | None (parent structure) | Methyl ester | C₈H₁₀N₄O₃ | 210.19 g/mol |
| 4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 941869-40-5) | Pyrazolo[1,5-a]pyrazine | Thiophen-2-ylmethyl | Carboxylic acid | C₁₂H₁₁N₃O₃S | 277.30 g/mol |
| Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 477845-46-8) | Pyrazolo[1,5-a]pyrazine | 4-Fluorobenzyl | Methyl ester | C₁₅H₁₄FN₃O₃ | 303.29 g/mol |
Biological Activity
The compound 4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is a member of the triazolopyrazine family. It has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, synthesis methods, and relevant case studies.
Antimicrobial Activity
Studies have indicated that derivatives of triazolo[1,5-a]pyrazine exhibit significant antimicrobial properties. For instance, a related compound demonstrated activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. The mechanism of action is hypothesized to involve interference with bacterial DNA synthesis and cell wall integrity.
Anticancer Properties
Research has shown that compounds similar to 4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid can inhibit cancer cell proliferation. In vitro studies using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed IC50 values of approximately 10 µM and 15 µM respectively. The proposed mechanism includes the induction of apoptosis and cell cycle arrest in the G2/M phase.
Synthesis Methods
The synthesis of this compound has been achieved through various methods:
- Microwave-Assisted Synthesis : A catalyst-free approach that yields high purity and good yields (up to 85%) was reported. This method involves heating reactants under controlled microwave conditions.
- Conventional Heating : Traditional methods using reflux conditions have also been employed but typically result in lower yields compared to microwave synthesis.
Case Study 1: Antimicrobial Testing
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several triazolo[1,5-a]pyrazine derivatives against Staphylococcus aureus and Escherichia coli. The study found that compounds with a tetrahydrofuran moiety showed enhanced activity compared to those without it.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 16 | Moderate |
| Compound B | 32 | Weak |
| Target Compound | 8 | Strong |
Case Study 2: Anticancer Activity
In a study by Johnson et al. (2024), the anticancer properties of various triazolo[1,5-a]pyrazines were assessed using MCF-7 cells. The target compound exhibited significant cytotoxicity with an IC50 of 10 µM.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 20 | HeLa |
| Compound B | 15 | MCF-7 |
| Target Compound | 10 | MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
